molecular formula C12H20O6 B1331508 Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate CAS No. 51335-75-2

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

Cat. No. B1331508
CAS RN: 51335-75-2
M. Wt: 260.28 g/mol
InChI Key: LRRLQBPVLCTGIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with moderate to high yields. For instance, a new synthetic approach to synthesize 2,3-dimethyl-2,3-dihydrofuro(3,4-b)(1,4)dioxine-5,7-dicarboxylic acid from common precursors like diethylene glycol and diethyl oxalate is reported, which includes oxidation, acylation, hydrolysis, and elimination reactions . Similarly, diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates are synthesized using aryl aldehyde and 1,3-diketone catalyzed by ZnCl2 under ultrasound irradiation, which offers advantages such as shorter reaction times and higher yields compared to conventional methods .

Molecular Structure Analysis

The molecular structure of compounds similar to diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate often exhibits interesting features. For example, the structure of diethyl (1R*,4S*,5R*,8R*)-4,8-dimethyl-2,3;6,7-dibenzo-9-oxabicyclo[3.3.1]nona-2,6-diene-4,8-dicarboxylate is reported to have a cyclooctadiene ring with a conformation intermediate between tub and boat forms, influenced by an epoxy bridge and diene moieties .

Chemical Reactions Analysis

The reactivity of diethyl esters and dioxane derivatives can vary. For instance, diethyl 2,6-dioxoazulene-1,3-dicarboxylate is so reactive that it was isolated only as a dimer . The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane yields a mixture of derivatives, showcasing the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their functional groups and molecular structure. For example, the stability constants of complexes of diethyl 4-(substituted-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with various metal ions were studied, indicating the formation of 1:1 and 1:2 complexes and providing insights into their coordination chemistry . The methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds exhibit hydrogen-bonding networks, which can influence their solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a chemical compound used in various synthetic processes. For instance, it is synthesized from diethyl malonate in multiple steps, offering a high overall yield and efficiency in the production process (Li‐Xia Pei, 2001). The compound's crystal structure has been analyzed, revealing that the 1,3-dioxane system is approximately planar and does not conform to the typical saturated six-membered 1,3-dioxane rings, indicating unique structural characteristics (A. Jiang, L. Hong, R. F. See, M. Churchill, 1993).

Application in Polymerization

This compound plays a significant role in the field of polymer science. For example, it is used in the anionic equilibrium polymerization of six-membered cyclic carbonates. The polymerization behavior of various cyclic carbonates, including 5,5-diethyl-1,3-dioxan-2-one, has been studied, which is crucial for understanding the thermodynamics of polymer formation (Jyuhou Matsuo, K. Aoki, F. Sanda, T. Endo, 1998).

Role in Synthesizing Intermediates

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is also significant in synthesizing intermediates for various compounds. It has been used in the synthesis of iobitridol intermediates, showcasing its versatility in creating complex molecules. The process involves using diethyl malonate as a starting material and undergoing various reactions like hydroxymethylation and decarboxylation, demonstrating its utility in multifaceted chemical syntheses (Bai Zheng-wu, 2008).

Involvement in Metal–Ligand Complex Formation

This compound is also involved in forming metal–ligand complexes, as observed in the study of its interaction with metals like Ni(II), Cu(II), and Co(II). The stability constants of these complexes in mixed solvents have been determined, indicating its potential in coordination chemistry and its role in forming structurally diverse complexes (P. Tekade, S. Bajaj, Seemita Thool, 2015).

Enzymatic Synthesis and Biodegradable Plastics

The compound has applications in enzymatic synthesis, particularly in creating biodegradable plastics. It has been used in the direct enzymatic synthesis of cyclic trimethylene carbonate monomers, aiming to produce aliphatic poly(trimethylene carbonate), a significant type of biodegradable plastic. This demonstrates its role in environmentally friendly materials production (Hiroaki Tasaki, K. Toshima, S. Matsumura, 2003).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can cause harm . The hazard statement H302 is associated with it, which means it is harmful if swallowed . The compound should be stored in a dry room at room temperature .

properties

IUPAC Name

diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRLQBPVLCTGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301992
Record name Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

CAS RN

51335-75-2
Record name 51335-75-2
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl 2,2-bis(hydroxymethyl)malonate (20 g, 90.82 mmol), acetone (20 ml), 2,2-dimethoxypropane (20 ml), and concentrated sulfuric acid (0.2 ml) were stirred at 25° C. for 2 days. The reaction was slowly poured into saturated aqueous sodium carbonate. The organic supernatant was separated and concentrated in vacuo. The residue was then dissolved in ether, rinsed with saturated aqueous sodium carbonate and brine, and then dried over magnesium sulfate, filtered and concentrated in vacuo to afford crude 2,2-dimethyl-[1,3]dioxane-5,5-dicarboxylic acid diethyl ester (21.4 g, 91%) as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.27 (t, J=7.1 Hz, 6H, 2×CH3), 1.42 (s, 6H, 2×CH3), 4.24 (q, J=7.1 Hz, 4H, 2×OCH2), 4.29 (s, 4H, 2×OCH2).
Quantity
20 g
Type
reactant
Reaction Step One
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20 mL
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0.2 mL
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20 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a clear solution of diethyl bis(hydroxymethyl)malonate in 478 mL (6.52 mol) of acetone and 478 mL (8.45 mol) of acetone dimethylacetal was added 1.1 mL (42 mmol) of concentrated sulfuric acid and the reaction was stirred at room temperature overnight (19 hours). After 120 mL of saturated sodium carbonate was added, the mixture was stirred at room temperature for 15 minutes. The layers were separated and the semi-crystalline residue was washed with acetone (2×250 mL). The organics were evaporated. The residue was dispersed in 500 mL of ether and 250 mL of saturated Na2CO3, and stirred for 20 minutes. After the layers were separated, the organic layer was stirred with 250 mL of brine for 5 minutes and the layers separated. The organic layer was dried, evaporated, and placed under vacuum for 3 hours to produce a colorless oil, 527.5 g, in 94% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
478 mL
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reactant
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Quantity
478 mL
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reactant
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Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To diethyl-bis-(hydroxymethyl)malonate (50 g) in acetone (50 ml) and benzene (200 ml) is added phosphoric acid (10 g). . The mixture is refluxed while stirring and separating water which distills. When water evolution is complete, the reaction mixture is cooled and the organic layer is separated, stirred with solid sodium carbonate (10 g), filtered and evaporated to give the title product (52 g) (87%) nD26 1.4412.
Quantity
50 g
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reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
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200 mL
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solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
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Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Reactant of Route 3
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Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Reactant of Route 4
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Reactant of Route 5
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

Citations

For This Compound
2
Citations
S Vrbkova, M Dračínský, A Holý - Collection of Czechoslovak …, 2007 - cccc.uochb.cas.cz
Novel bisphosphonate alkylating agent, tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate 19, was synthesized from diethyl 2,2-bis(hydroxymethyl)…
Number of citations: 9 cccc.uochb.cas.cz
S Yoshida, K Obitsu, Y Hayashi… - … Process Research & …, 2012 - ACS Publications
The development of a practical and scalable synthesis of a C-4 chiral amine building block (R)-1·HCl and (S)-1·HCl is described. This important chiral intermediate (R)-1·HCl is …
Number of citations: 5 pubs.acs.org

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